molecular formula C22H26N2O2 B3648586 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-propylpentanamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-propylpentanamide

Cat. No.: B3648586
M. Wt: 350.5 g/mol
InChI Key: QOZRZFUBKTZVFX-UHFFFAOYSA-N
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Description

Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Many derivatives of benzoxazoles are commercially important. Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can vary greatly depending on the specific compound. For example, a related compound, N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, has a molecular formula of C25H18N2O3 .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, some benzoxazole compounds have shown inhibition to the growth of lung, breast, and colon cancer cells .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can differ based on the specific compound. For instance, a related compound, N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide, has an average mass of 394.422 Da .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can also vary greatly. Some compounds have shown antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling benzoxazole derivatives. For instance, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of research into benzoxazole derivatives are promising. They are being studied for their potential applications in various fields, including as antimicrobial, antifungal, and anticancer agents .

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-4-8-16(9-5-2)21(25)23-19-14-17(13-12-15(19)3)22-24-18-10-6-7-11-20(18)26-22/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRZFUBKTZVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-propylpentanamide

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